5-bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Lipophilicity Membrane permeability Drug design

5-Bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide (CAS 874129-01-8; molecular formula C₁₃H₁₂BrN₃OS; MW 338.22 g/mol) is a fully functionalized pyrimidine-4-carboxamide bearing three distinct substituents: a C5-bromo group, a C2-methylsulfanyl (SMe) moiety, and an N-(4-methylphenyl) carboxamide at C4. This substitution pattern places the compound within a well-precedented class of pyrimidine-4-carboxamides explored as kinase inhibitors, GPCR antagonists, and enzyme inhibitors across multiple therapeutic programs.

Molecular Formula C13H12BrN3OS
Molecular Weight 338.22
CAS No. 874129-01-8
Cat. No. B2795982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
CAS874129-01-8
Molecular FormulaC13H12BrN3OS
Molecular Weight338.22
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Br)SC
InChIInChI=1S/C13H12BrN3OS/c1-8-3-5-9(6-4-8)16-12(18)11-10(14)7-15-13(17-11)19-2/h3-7H,1-2H3,(H,16,18)
InChIKeyPWRFOUUBTZNXGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide (CAS 874129-01-8): Procurement-Relevant Structural and Pharmacochemical Profile


5-Bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide (CAS 874129-01-8; molecular formula C₁₃H₁₂BrN₃OS; MW 338.22 g/mol) is a fully functionalized pyrimidine-4-carboxamide bearing three distinct substituents: a C5-bromo group, a C2-methylsulfanyl (SMe) moiety, and an N-(4-methylphenyl) carboxamide at C4 . This substitution pattern places the compound within a well-precedented class of pyrimidine-4-carboxamides explored as kinase inhibitors, GPCR antagonists, and enzyme inhibitors across multiple therapeutic programs [1][2]. The 5-bromo-2-(methylsulfanyl)pyrimidine core is a recognized building block in medicinal chemistry, structurally related to the Favipiravir scaffold . However, the specific combination of the N-(4-methylphenyl) amide with the 5-bromo-2-(methylsulfanyl)pyrimidine core distinguishes this compound from its closest chloro, fluoro, and alkyl-substituted analogs in terms of lipophilicity, electronic profile, and potential target engagement.

Why 5-Bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide Cannot Be Interchanged with In-Class Analogs


Pyrimidine-4-carboxamides with seemingly minor substituent variations can exhibit order-of-magnitude differences in target potency and selectivity. In a systematic SAR study of pyrimidine-4-carboxamides as NAPE-PLD inhibitors, modification of the N-substituent alone produced potency shifts exceeding 100-fold [1]. Similarly, for A₂A adenosine receptor antagonists within the pyrimidine-4-carboxamide series, alteration of the C2 substituent from methylthio to other groups profoundly altered both target affinity and pharmacokinetic profile [2]. Replacing the 4-methylphenyl group with phenyl, 4-fluorophenyl, or 4-chlorophenyl in related pyrimidine carboxamide chemotypes has been shown to change IC₅₀ values by 5- to 20-fold in cell-based assays [3]. These precedent data underscore that generic substitution among bromo-methylsulfanyl-pyrimidine carboxamide variants is scientifically unsound without experimental confirmation of equivalent activity in the specific assay system of interest.

Quantitative Differentiation Evidence for 5-Bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide (CAS 874129-01-8) Against Closest Analogs


N-Aryl Substituent Lipophilicity and Predicted Membrane Permeability: 4-Methylphenyl vs. 4-Chlorophenyl and 4-Fluorophenyl Analogs

The N-(4-methylphenyl) group provides a calculated logP (clogP) advantage relative to the N-(4-chlorophenyl) and N-(4-fluorophenyl) analogs. In a related pyrimidine carboxamide series, the 4-methylphenyl substituent (clogP ≈ 3.8) confers higher lipophilicity than 4-fluorophenyl (clogP ≈ 3.0–3.3), which has been correlated with enhanced membrane passive permeability [1]. For the target compound, the 4-methylphenyl group is expected to yield a clogP value approximately 0.5–0.8 log units higher than the 4-fluorophenyl analog (5-bromo-N-(4-fluorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide, MW 342 Da), and approximately 0.3–0.5 log units higher than the 4-chlorophenyl analog [2]. This difference can influence cell-based assay performance and oral bioavailability potential.

Lipophilicity Membrane permeability Drug design

C5 Halogen Identity: Bromo vs. Chloro – Impact on Reactivity and Binding Interactions

The C5 bromine atom in the target compound provides distinct electronic and steric properties compared to the C5 chloro analog (5-chloro-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide). Bromine is more polarizable than chlorine (polarizability: Br = 3.05 ų vs. Cl = 2.18 ų), enabling stronger halogen bonding interactions with protein backbone carbonyls and π-systems [1]. In pyrimidine-based kinase inhibitor series, the Br→Cl substitution at C5 has been associated with 2- to 5-fold differences in binding affinity due to halogen bond strength modulation [2]. Additionally, the C5 bromo substituent serves as a more versatile synthetic handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) compared to chloro, offering superior diversification potential for library synthesis .

Halogen bonding Electrophilic substitution Medicinal chemistry

N-(4-Methylphenyl) vs. N-Alkyl Substituents: Impact on Target Selectivity Profiles

The N-(4-methylphenyl) group confers aromatic π-stacking capability that is absent in N-alkyl analogs such as 5-bromo-2-(methylsulfanyl)-N-pentylpyrimidine-4-carboxamide. In pyrimidine-4-carboxamide A₂A receptor antagonists, N-aryl substitution was essential for high-affinity receptor binding, with N-alkyl variants showing >10-fold reduction in potency [1]. In a separate SAR study, the 4-methylphenyl substituent (IC₅₀ = 2.20 μM) demonstrated 6-fold greater potency than unsubstituted phenyl (IC₅₀ = 13.00 μM) in NPBWR1 antagonist assays, highlighting the specific contribution of the para-methyl group to target engagement [2]. The N-pentyl analog lacks this aromatic interaction potential entirely, suggesting fundamentally different selectivity profiles.

Target selectivity GPCR antagonism Kinase inhibition

C2-Methylsulfanyl vs. C2-Methylsulfonyl: Redox State Impacts on Metabolic Stability

The C2-methylsulfanyl (–SMe) group in the target compound represents a thioether (sulfide) oxidation state, distinguishing it from the corresponding sulfonyl (–SO₂Me) analog (e.g., 5-chloro-2-ethylsulfonyl-N-(4-methylphenyl)pyrimidine-4-carboxamide). Thioethers are substrates for cytochrome P450-mediated S-oxidation, which can generate sulfoxide and sulfone metabolites with potentially altered activity profiles [1]. The methylsulfanyl group is less electron-withdrawing than methylsulfonyl (Hammett σₚ: –SMe = 0.00 vs. –SO₂Me = +0.72), resulting in a more electron-rich pyrimidine ring that may differentially affect π-stacking and hydrogen-bonding interactions with target proteins. A HTS-derived pyrimidine-4-carboxamide series demonstrated that the C2 substituent identity dramatically altered NAPE-PLD inhibitory activity over a >100-fold range [2].

Metabolic stability Sulfur oxidation ADME

Recommended Application Scenarios for 5-Bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide (CAS 874129-01-8) Based on Differentiated Evidence


Kinase Inhibitor Hit-to-Lead Optimization Requiring C5 Halogen Bonding and Synthetic Versatility

In kinase drug discovery programs, the C5 bromo substituent provides a dual advantage: stronger halogen bonding with backbone carbonyls in the kinase hinge region compared to chloro analogs, and superior reactivity in Pd-catalyzed cross-coupling reactions for rapid analog generation [1]. This compound is recommended as a core scaffold when the medicinal chemistry strategy involves late-stage diversification at C5 via Suzuki or Sonogashira coupling, or when crystallographic evidence suggests a halogen bond acceptor within 3.0–3.5 Å of the C5 position.

GPCR Antagonist Screening Where N-Aryl Substituent Lipophilicity Drives Membrane Partitioning

The N-(4-methylphenyl) group provides a calculated logP advantage of approximately +0.3 to +0.8 log units over N-(4-fluorophenyl) and N-(4-chlorophenyl) analogs [2]. This compound is preferentially indicated for cell-based GPCR assays (e.g., NPBWR1, A₂A) where enhanced membrane partitioning is desirable for accessing transmembrane binding sites, and where the 4-methylphenyl substituent has demonstrated 6-fold potency advantages over unsubstituted phenyl in related chemotypes [3].

Chemical Biology Tool Compound Development Requiring Thioether Pharmacophore Integrity

The C2-methylsulfanyl group distinguishes this compound from sulfone/sulfonamide-based pyrimidine-4-carboxamides. This compound is appropriate for target engagement studies where the thioether redox state must be maintained (e.g., to avoid off-target activity associated with sulfone metabolites) or where the electron-rich pyrimidine ring conferred by the –SMe substituent (σₚ ≈ 0.00) is required for proper π-stacking interactions with the target protein [4]. The bromo and methylsulfanyl groups together provide two orthogonal handles for chemical probe derivatization.

Building Block Procurement for Focused Library Synthesis

The 5-bromo-2-(methylsulfanyl)pyrimidine core is a recognized intermediate in medicinal chemistry, structurally related to the Favipiravir building block scaffold . This fully functionalized variant (with the N-(4-methylphenyl)amide pre-installed) eliminates three synthetic steps compared to starting from 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid. For combinatorial library synthesis requiring diversification at C5 and/or N-aryl positions, this compound offers procurement efficiency advantages over less functionalized precursors.

Quote Request

Request a Quote for 5-bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.